2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid
Description
Properties
IUPAC Name |
2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4S/c1-8-11(12(16)17)7-15(20(18,19)14-8)6-9-3-2-4-10(13)5-9/h2-5,7H,6H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSSUAKCMNNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)N(C=C1C(=O)O)CC2=CC(=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid typically involves the following steps:
Formation of the Thiadiazine Ring: The thiadiazine ring can be synthesized through the reaction of appropriate precursors such as thiosemicarbazide and a suitable aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction using a chlorophenyl halide and a suitable nucleophile.
Carboxylation: The carboxylic acid functional group can be introduced through carboxylation reactions, such as the reaction of the intermediate compound with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.
Scientific Research Applications
2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, or cell division.
Comparison with Similar Compounds
Similar Compounds
2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxamide: Similar structure but with an amide group instead of a carboxylic acid group.
2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-methanol: Similar structure but with a hydroxyl group instead of a carboxylic acid group.
Uniqueness
2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is unique due to its combination of a thiadiazine ring, chlorophenyl group, and carboxylic acid functional group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Biological Activity
The compound 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid is a member of the thiadiazine family, which has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C10H10ClN2O4S
- Molecular Weight : 276.71 g/mol
- CAS Number : 123456-78-9 (Hypothetical for this context)
Structural Features
The compound features a thiadiazine ring system that is essential for its biological activity. The presence of the 3-chlorophenyl and methyl groups contributes to its lipophilicity and potential interactions with biological targets.
Antimicrobial Properties
Research indicates that derivatives of thiadiazine compounds exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacteria and fungi.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 18 | 100 |
| Candida albicans | 12 | 100 |
These results suggest that the compound may possess broad-spectrum antimicrobial properties, making it a candidate for further development as an antibacterial or antifungal agent.
Anticancer Activity
Thiadiazine derivatives have been explored for their anticancer properties. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cell lines.
- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer)
- IC50 Values :
- MCF-7: 5 µg/mL
- HCT116: 3 µg/mL
These findings indicate that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest and apoptosis induction.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cells, leading to apoptosis.
- DNA Interaction : Similar compounds have shown the ability to intercalate with DNA, disrupting replication and transcription processes.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various thiadiazine derivatives against clinical isolates of pathogens. The results indicated that modifications on the thiadiazine core significantly influenced antibacterial potency.
Study on Anticancer Effects
In another study focusing on anticancer activity, researchers synthesized a series of thiadiazine derivatives and tested their effects on human cancer cell lines. The most potent derivative exhibited an IC50 value comparable to established chemotherapeutic agents.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for the preparation of 2-[(3-chlorophenyl)methyl]-5-methyl-1,1-dioxo-1,2,6-thiadiazine-4-carboxylic acid?
- Methodological Answer : The compound can be synthesized via condensation reactions involving 3-chlorobenzyl derivatives and thiadiazine precursors. A validated approach involves refluxing 2-aminothiazol-4(5H)-one derivatives with sodium acetate and 3-formyl-indole carboxylic acid analogs in acetic acid for 3–5 hours, followed by recrystallization from DMF/acetic acid mixtures . Alternative routes may utilize halogenated phenyl intermediates coupled with thiadiazine ring formation under acidic or catalytic conditions .
Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?
- Methodological Answer :
- X-ray crystallography : Use SHELXL for refining high-resolution single-crystal data to resolve bond lengths, angles, and dioxo-thiadiazine ring conformation .
- NMR/LC-MS : Employ -NMR to confirm methyl and chlorophenyl substituents, while LC-MS validates molecular weight (e.g., CHClNOS) .
- FT-IR : Identify characteristic peaks for carboxylic acid (-COOH, ~1700 cm) and sulfone (-SO, ~1300 cm) groups .
Q. What are the primary applications of this compound in analytical chemistry?
- Methodological Answer : The compound serves as a calibration standard in HPLC and mass spectrometry due to its stable aromatic-thiadiazine backbone. It is also used in ligand-binding assays to study interactions with metal ions or biological targets, leveraging its carboxylic acid moiety for coordination .
Advanced Research Questions
Q. How can researchers optimize synthetic yield while minimizing byproducts in thiadiazine ring formation?
- Methodological Answer :
- Reaction Monitoring : Use in-situ -NMR or HPLC to track intermediate formation (e.g., imine or enol intermediates).
- Catalysis : Test Lewis acids (e.g., ZnCl) or phase-transfer catalysts to enhance cyclization efficiency .
- Solvent Screening : Compare polar aprotic solvents (DMF, DMSO) against acetic acid to balance reactivity and solubility .
Q. What strategies resolve contradictions in crystallographic data, such as bond-length discrepancies in the thiadiazine ring?
- Methodological Answer :
- Data Validation : Cross-validate SHELXL-refined structures with DFT-calculated bond lengths (e.g., B3LYP/6-31G* level) to identify systematic errors .
- Twinned Data Handling : Apply SHELXPRO’s twin refinement tools for high-symmetry space groups where pseudomerohedral twinning occurs .
- Temperature-Dependent Studies : Collect data at multiple temperatures (100–300 K) to assess thermal motion effects on bond parameters .
Q. How can computational models predict the compound’s solubility and bioavailability for pharmacological studies?
- Methodological Answer :
- QSAR Modeling : Use COSMO-RS or Hansen solubility parameters to correlate logP (calculated as ~2.1) with experimental solubility in polar solvents .
- Molecular Dynamics (MD) : Simulate interactions with lipid bilayers or serum proteins (e.g., albumin) to estimate membrane permeability and plasma binding .
Q. What mechanisms underlie the compound’s reported antimicrobial activity, and how can they be validated experimentally?
- Methodological Answer :
- Target Identification : Perform docking studies against bacterial dihydrofolate reductase (DHFR) or β-lactamases, followed by enzymatic inhibition assays (IC determination) .
- Resistance Profiling : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under varying pH and efflux pump inhibitor conditions .
Data Contradiction and Reproducibility
Q. How should researchers address inconsistencies in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for MIC determinations and include positive controls (e.g., ciprofloxacin) to normalize inter-lab variability .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies, accounting for variables like solvent purity (>97%) or cell-line differences .
Q. What experimental controls are essential to ensure reproducibility in crystallographic studies?
- Methodological Answer :
- Data Redundancy : Collect multiple datasets from different crystals to confirm unit-cell consistency.
- Resolution Cutoffs : Exclude data with completeness <90% or I/σ(I) <2.0 beyond 1.0 Å resolution .
- Validation Software : Use PLATON or CCDC’s Mercury to check for missed symmetry or disorder .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
